molecular formula C23H23N3O5S2 B11216442 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B11216442
M. Wt: 485.6 g/mol
InChI Key: YSFZYKRLMJWGTC-UHFFFAOYSA-N
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Description

7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and various functional groups such as ethoxy, methoxy, and carboxamide. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Fusion with Quinazoline Ring: The thiazole ring is then fused with a quinazoline ring through a cyclization reaction involving appropriate intermediates.

    Introduction of Functional Groups: The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions, while the carboxamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It can be used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline ring structure.

Uniqueness

The uniqueness of 7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide lies in its combined thiazole and quinazoline ring structures, along with the specific functional groups that contribute to its diverse chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H23N3O5S2

Molecular Weight

485.6 g/mol

IUPAC Name

7,8-diethoxy-N-[(4-methoxyphenyl)methyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide

InChI

InChI=1S/C23H23N3O5S2/c1-4-30-17-10-15-16(11-18(17)31-5-2)26-20(25-21(15)27)19(33-23(26)32)22(28)24-12-13-6-8-14(29-3)9-7-13/h6-11H,4-5,12H2,1-3H3,(H,24,28)(H,25,27)

InChI Key

YSFZYKRLMJWGTC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NCC4=CC=C(C=C4)OC)OCC

Origin of Product

United States

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